molecular formula C10H18N2OS B10822956 4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

Cat. No.: B10822956
M. Wt: 214.33 g/mol
InChI Key: ZBHNDARKCKTDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is a chemical compound with a unique structure that includes a thieno[3,4-d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-d]imidazole derivative with a pentyl group donor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pentyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
  • Biotin methyl ester
  • 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid

Uniqueness

4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is unique due to its specific pentyl substitution, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

4-pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C10H18N2OS/c1-2-3-4-5-8-9-7(6-14-8)11-10(13)12-9/h7-9H,2-6H2,1H3,(H2,11,12,13)

InChI Key

ZBHNDARKCKTDLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.